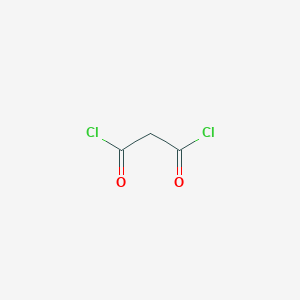

Malonyl chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Malonyl chloride can be synthesized from malonic acid using thionyl chloride (SOCl₂) as a chlorinating agent . The reaction typically proceeds as follows: [ \text{CH}_2(\text{COOH})_2 + 2 \text{SOCl}_2 \rightarrow \text{CH}_2(\text{COCl})_2 + 2 \text{SO}_2 + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where malonic acid is treated with thionyl chloride under controlled temperature and pressure conditions . The reaction is typically carried out in the presence of a solvent such as methylene chloride to facilitate the process .

Análisis De Reacciones Químicas

Types of Reactions: Malonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Due to the presence of acyl chloride groups, this compound readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form malonic acid and hydrochloric acid.

Formation of Cyclic Compounds: this compound can be used in the preparation of cyclic compounds through diacylation reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Methylene chloride, ether

Major Products:

Malonic Acid: Formed through hydrolysis

Cyclic Compounds: Formed through diacylation reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

Acylation Reactions

Malonyl chloride is predominantly utilized in acylation reactions, where it serves as a reagent for O-, S-, N-, and C-acylation. This capability makes it a valuable building block for the synthesis of a wide array of organic compounds, including heterocycles and supramolecular structures. For instance, it has been employed in the synthesis of bicyclo[3.3.1]nonane-trione systems, which are integral to many natural products .

Synthesis of Malonamide Derivatives

One notable application of this compound is in the synthesis of malonamide derivatives. These derivatives have been shown to possess significant biological activities, including antidiabetic properties and potential use as anion receptors. The reaction of this compound with various amines leads to the formation of malonamides under mild conditions, showcasing its utility in medicinal chemistry .

Medicinal Chemistry

Antidiabetic and Antimicrobial Activities

Research indicates that malonamide derivatives synthesized from this compound exhibit potent antidiabetic effects and antimicrobial properties. For example, studies have demonstrated that certain malonamide compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them candidates for pharmaceutical development .

Potential COVID-19 Therapeutics

Recent investigations have explored the use of this compound-derived compounds in combating SARS-CoV-2. These compounds may function as lysosomotropic agents that inhibit viral entry by altering endosomal pH levels, thereby preventing viral fusion and propagation within host cells . This application highlights the compound's potential role in developing antiviral therapies.

Material Science

Synthesis of Supramolecular Compounds

this compound is also significant in materials science for creating supramolecular compounds. Its ability to form complex structures through acylation reactions allows for the development of new materials with tailored properties for various applications, including drug delivery systems and advanced coatings .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Acylation reactions | Versatile biselectrophilic reagent for multiple reactions |

| Medicinal Chemistry | Antidiabetic and antimicrobial agents | Effective against pathogens; potential antiviral uses |

| Material Science | Synthesis of supramolecular compounds | Development of new materials with specific properties |

Case Study: Malonamide Derivatives

A study by Aderibigbe et al. details the synthesis of malonamide derivatives from this compound. The research highlights various methodologies employed to achieve high yields and efficiencies while exploring their biological activities .

Case Study: COVID-19 Therapeutics

A recent study proposed that compounds derived from this compound could inhibit SARS-CoV-2 by acting on endosomal pathways. The findings suggest that manipulating pH levels within cells may provide a novel approach to preventing viral infections .

Mecanismo De Acción

The mechanism of action of malonyl chloride primarily involves its high reactivity towards nucleophilic substitution reactions . The compound’s acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic processes to form carboxylic acid derivatives, ketones, and aldehydes .

Comparación Con Compuestos Similares

Malonyl chloride can be compared with other acyl chlorides such as:

Succinyl Chloride (CH₂(COCl)₂): Similar in structure but derived from succinic acid.

Glutaryl Chloride (CH₂(CH₂COCl)₂): Contains an additional methylene group compared to this compound.

Fumaryl Chloride (C₂H₂(COCl)₂): Derived from fumaric acid and has a different structural arrangement.

Uniqueness: this compound is unique due to its bifunctional nature, allowing it to participate in the formation of cyclic compounds through diacylation reactions . This property distinguishes it from other acyl chlorides that may not exhibit the same level of reactivity or versatility in synthetic applications.

Actividad Biológica

Malonyl chloride, a derivative of malonic acid, is primarily recognized for its role in organic synthesis. However, recent research has shed light on its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with cellular pathways, enzymatic functions, and implications in various health contexts.

This compound (C₃H₄ClO₂) is an acyl chloride that can be synthesized from malonic acid through chlorination. It is a reactive compound, often used to introduce malonyl groups into organic molecules. The synthesis typically involves the reaction of malonic acid with thionyl chloride or oxalyl chloride, yielding this compound with high efficiency under controlled conditions .

1. Role in Metabolism

Malonyl-CoA, the active form of this compound in biological systems, plays a crucial role in lipid metabolism. It acts as an inhibitor of carnitine palmitoyltransferase I (CPT-1), which is essential for fatty acid transport into mitochondria for β-oxidation. Elevated levels of malonyl-CoA prevent fatty acid oxidation by inhibiting CPT-1 activity, thereby regulating energy metabolism .

Table 1: Effects of Malonyl-CoA on Fatty Acid Metabolism

| Parameter | Effect | Reference |

|---|---|---|

| CPT-1 Activity | Inhibition | |

| Fatty Acid Oxidation | Decreased | |

| Glucose Oxidation | Increased |

2. Impact on Cardiac Function

Studies have demonstrated that malonyl-CoA accumulation can improve cardiac function by modulating energy substrate utilization. Inhibition of malonyl-CoA decarboxylase (MCD) has been shown to enhance cardiac performance by increasing malonyl-CoA levels, thus reducing fatty acid oxidation and promoting glucose utilization . This shift in substrate preference is particularly beneficial in heart failure models.

Case Study 1: Malonyl-CoA and Heart Failure

In a study involving male Sprague-Dawley rats subjected to myocardial infarction (MI), the administration of an MCD inhibitor resulted in increased levels of malonyl-CoA. This led to improved cardiac function as measured by echocardiography and enhanced exercise capacity . The findings suggest that targeting malonyl-CoA metabolism could be a viable therapeutic strategy for heart failure.

Case Study 2: Malonyl-CoA and Cancer

Recent research has highlighted the role of malonyl-CoA in cancer metabolism. Elevated levels of malonyl-CoA have been associated with reduced mTORC1 activity, a critical regulator of cell growth and metabolism. Inhibition of fatty acid synthase (FASN) resulted in increased malonyl-CoA levels, which directly inhibited mTORC1 activity, suggesting a potential mechanism for metabolic regulation in cancer cells .

Enzymatic Interactions

This compound's biological activity is also linked to various enzymatic pathways:

- Malonyl-CoA Decarboxylase (MCD) : Inhibition of MCD increases malonyl-CoA levels, enhancing its role as an energy substrate regulator.

- Fatty Acid Synthase (FASN) : Malonyl-CoA acts as a substrate for FASN and influences its activity through feedback mechanisms.

Table 2: Enzymatic Roles of Malonyl-CoA

| Enzyme | Function | Effect of Malonyl-CoA |

|---|---|---|

| CPT-1 | Fatty acid transport | Inhibition |

| MCD | Malonyl-CoA degradation | Inhibition leads to accumulation |

| FASN | Fatty acid synthesis | Substrate for synthesis |

Propiedades

IUPAC Name |

propanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFKXOFMCIXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061860 | |

| Record name | Propanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1663-67-8 | |

| Record name | Malonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANEDIOYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for malonyl chloride?

A1: this compound has the molecular formula C3H2Cl2O2 and a molecular weight of 136.94 g/mol.

- IR Spectroscopy: Strong carbonyl (C=O) stretching bands are observed around 1780-1760 cm-1. []

- NMR Spectroscopy: 1H NMR shows a singlet for the methylene protons around 3.8 ppm. 13C NMR exhibits signals for the carbonyl carbons around 165 ppm and the methylene carbon around 45 ppm. []

Q2: Is this compound stable under ambient conditions?

A2: this compound is highly reactive with moisture and readily hydrolyzes to malonic acid. It should be stored under anhydrous conditions. []

Q3: How does this compound react with amines?

A3: this compound reacts with amines to form diamides. This reaction can proceed through a nucleophilic substitution mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. [, , ]

Q4: What are some examples of heterocyclic compounds synthesized using this compound?

A4: this compound is a valuable precursor for synthesizing various heterocycles, including:

- Pyrimidones: Reacting this compound with specific nitriles produces substituted 4-chloro-6-pyrimidones. []

- Pyrano-oxazines: Reacting with alkyl or aryl isothiocyanates produces 7-chloro-3-substituted-3,4-dihydro-4,5-dioxo-2-thio-2H,5H-pyrano[3,4-e]-1,3-oxazines. []

- Pyrazolo-condensed 1,3-oxazines: Reacting arylpropynehydrazides with substituted malonyl chlorides yields pyrazolo[5,1-b][1,3]oxazine derivatives. []

Q5: Can this compound be used to synthesize biologically active compounds?

A5: Yes, several studies showcase the synthesis of compounds with potential biological applications:

- Anti-microbial agents: Heterocyclic compounds derived from this compound have demonstrated antimicrobial activity. []

- Anti-cancer agents: Some this compound-derived heterocycles exhibit anticancer activity against specific cell lines. [, ]

- Antioxidant and Antimicrobial agents: Pyrido[2,1-a]isoquinolines and pyrido[1,2-a]quinolines synthesized using this compound were tested for their antioxidant and antimicrobial properties, showing promising results. []

Q6: Are there green chemistry approaches utilizing this compound?

A6: Yes, researchers have explored solvent-free synthesis of methyl this compound and ethyl this compound, offering environmentally friendlier alternatives. []

Q7: How do different bases influence the reaction of this compound with imines?

A7: The choice of base can dictate the reaction pathway and product outcome:

- Weak Nucleophilic Base: Using a weak base like 2-chloropyridine favors the [2+2] cycloaddition pathway, resulting in ethyl trans-β-lactam-3-carboxylates. []

- Strong Nucleophilic Base: Employing a strong base such as N-methylimidazole leads to a [2+2+2] cycloaddition, forming 2,3-dihydro-1,3-oxazin-4-one derivatives. []

Q8: Can this compound be used to introduce specific functional groups?

A8: Yes, this compound can be utilized to introduce:

- α-Keto Ester Functional Groups: Platinum-catalyzed C–H acylation reactions using ethyl chlorooxoacetate, a derivative of this compound, allow for the selective introduction of α-keto esters. []

- Malonyl Groups: Reactions of diiron propanedithiolate complexes with this compound successfully introduce malonyl groups, enabling the synthesis of compounds relevant to the active site of FeFe-hydrogenases. [, ]

Q9: What is a recent application of this compound in material science?

A9: this compound is used to create controlled-release coatings for drug delivery systems by reacting with diols in a molecular layer deposition (MLD) process. This technique allows for precise control over coating thickness and release kinetics. []

Q10: Are computational methods used to study this compound reactions?

A10: Yes, density functional theory (DFT) calculations are employed to study the structure and reactivity of this compound-derived compounds, particularly in the context of modeling FeFe-hydrogenase active sites. []

Q11: How do structural modifications of this compound derivatives impact their activity?

A11: Research on pyridazinone derivatives suggests that substituents on the pyridazinone core, particularly at the 2- and 6-positions, can significantly influence their biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.